molecular formula C13H16BrNO2 B7807953 2-(3-bromophenoxy)-N-cyclopentylacetamide

2-(3-bromophenoxy)-N-cyclopentylacetamide

Cat. No.: B7807953
M. Wt: 298.18 g/mol
InChI Key: YPPXFMGFTNWTSZ-UHFFFAOYSA-N
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Description

2-(3-Bromophenoxy)-N-cyclopentylacetamide is a chemical compound characterized by its bromophenoxy group and cyclopentylacetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-bromophenoxy)-N-cyclopentylacetamide typically involves the reaction of 3-bromophenol with cyclopentylamine in the presence of acyl chloride or an acid chloride derivative. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis and may require a catalyst to enhance the reaction rate.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with precise temperature and pressure control to ensure consistent product quality. The use of continuous flow chemistry can also be employed to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Bromophenoxy)-N-cyclopentylacetamide can undergo various chemical reactions, including:

  • Oxidation: The bromophenoxy group can be oxidized to form corresponding phenolic acids.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in a phenol derivative.

  • Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

  • Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 3-Bromophenol derivatives, such as 3-bromophenol-3-carboxylic acid.

  • Reduction: 3-Phenol derivatives, such as 3-phenol-3-hydroxy.

  • Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Bromophenoxy)-N-cyclopentylacetamide has several applications in scientific research:

  • Chemistry: It can be used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound may serve as a probe in biological studies to understand the interaction of bromophenoxy groups with biological targets.

  • Medicine: Potential use in drug discovery and development, particularly in designing new therapeutic agents.

  • Industry: Application in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(3-bromophenoxy)-N-cyclopentylacetamide exerts its effects involves its interaction with specific molecular targets. The bromophenoxy group can bind to receptors or enzymes, influencing various biological pathways. The cyclopentylacetamide moiety may enhance the compound's stability and bioavailability.

Comparison with Similar Compounds

  • 2-(3-Bromophenoxy)-N-methylacetamide: Similar structure but with a methyl group instead of cyclopentyl.

  • 2-(3-Bromophenoxy)ethanol: Contains an ethyl group instead of the acetamide group.

  • 2-(3-Bromophenoxy)tetrahydro-2H-pyran: Contains a tetrahydropyran ring instead of the cyclopentyl group.

Uniqueness: 2-(3-Bromophenoxy)-N-cyclopentylacetamide is unique due to its combination of the bromophenoxy group and the cyclopentylacetamide structure, which provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(3-bromophenoxy)-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c14-10-4-3-7-12(8-10)17-9-13(16)15-11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPXFMGFTNWTSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)COC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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